molecular formula C10H15N3O2 B13325585 Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate

Cat. No.: B13325585
M. Wt: 209.24 g/mol
InChI Key: ZIWLFYRFZPNEKW-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate is unique due to its specific structural features, which combine a pyrazole ring with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(2-methylpyrazol-3-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-13-9(3-4-12-13)7-5-11-6-8(7)10(14)15-2/h3-4,7-8,11H,5-6H2,1-2H3

InChI Key

ZIWLFYRFZPNEKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNCC2C(=O)OC

Origin of Product

United States

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